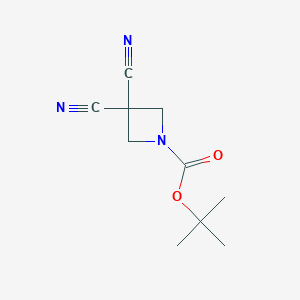![molecular formula C15H20ClNO2S B2988264 2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide CAS No. 2415565-03-4](/img/structure/B2988264.png)
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PNU-109112 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has been studied for its potential applications in the field of medicine. It has been shown to have anticonvulsant properties and is being studied for its potential use as an antiepileptic drug. It has also been studied for its potential use in the treatment of neuropathic pain and anxiety disorders.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide is not fully understood. However, it has been suggested that it may act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the inhibition of neurotransmission in the brain and is a target for many drugs used to treat anxiety disorders and epilepsy.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has been shown to have anticonvulsant properties in animal models. It has also been shown to reduce anxiety-like behavior in animal models. In addition, it has been shown to have analgesic properties in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide in lab experiments is its potential as a new antiepileptic drug. This could lead to the development of new and more effective treatments for epilepsy. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the drug for clinical use.
Orientations Futures
There are several future directions for research on 2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide. One direction is to further study its mechanism of action to better understand how it works and how it can be optimized for clinical use. Another direction is to study its potential as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be conducted to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide is a chemical compound that has potential applications in the field of medicine. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a new treatment for neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide involves the reaction of 2-chlorobenzoyl chloride with 4-methoxythiophenol in the presence of triethylamine. The resulting product is then reacted with N-methylglycine methyl ester hydrochloride in the presence of sodium hydride to obtain 2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-19-15(6-8-20-9-7-15)11-17-14(18)10-12-4-2-3-5-13(12)16/h2-5H,6-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFMPKFDKLWTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)


![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)


![2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2988200.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide](/img/structure/B2988201.png)

